Dehydro-Felodipin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

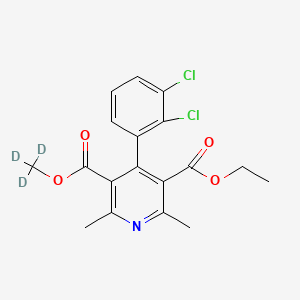

Dehydro Felodipine-d3 is a deuterium-labeled derivative of Dehydro Felodipine . Its molecular formula is C18H14D3Cl2NO4 , and it has a molecular weight of 385.26 g/mol . This compound is commonly used in proteomics research.

Synthesis Analysis

The synthesis of Dehydro Felodipine-d3 involves the incorporation of deuterium isotopes into the Felodipine molecule. This labeling allows researchers to track and quantify the compound during drug development processes .

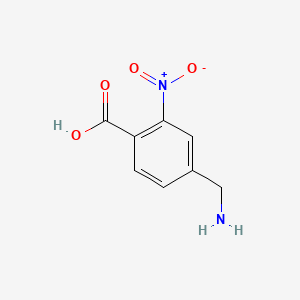

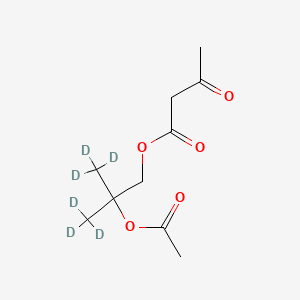

Molecular Structure Analysis

The molecular structure of Dehydro Felodipine-d3 is closely related to that of Felodipine , a calcium channel blocker used to treat hypertension and angina. The deuterium substitution occurs at specific positions within the molecule, affecting its physicochemical properties and behavior .

Chemical Reactions Analysis

Dehydro Felodipine-d3 may undergo various chemical reactions typical of Felodipine derivatives. These reactions could involve hydrolysis, oxidation, and photolysis. Investigating its reactivity under different conditions is essential for understanding its behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Verbesserung der Bioverfügbarkeit

Felodipin ist schwer löslich und wird in großem Umfang im Leberstoffwechsel abgebaut, was zu einer schlechten oralen Bioverfügbarkeit (etwa 15%) führt, die seine klinische Anwendung begrenzt . Forschungen haben jedoch gezeigt, dass die orale Bioverfügbarkeit von Felodipin unter Verwendung von Nanosuspensionen verbessert werden kann .

Feste Lipid-Nanopartikel (SLNs)

Die Entwicklung von festen Lipid-Nanopartikeln (SLNs) mit Felodipin-Beladung wurde untersucht, um die orale Bioverfügbarkeit zu verbessern . Die SLNs zeigten gewünschte Partikelmerkmale und ein sphärisches Aussehen .

Efferveszente Dispersionstechnik

Die efferveszente Dispersionstechnik wurde zur Herstellung von Felodipin-beladenen SLNs eingesetzt . Diese Technik könnte einige Vorteile gegenüber traditionellen Methoden haben .

Pharmakokinetik

Pharmakokinetische Ergebnisse zeigten, dass die mit Felodipin beladenen SLNs nach oraler Verabreichung an Beagle-Hunden eine 3,17-fache Erhöhung der Fläche unter der Kurve (AUC (0-t)) im Vergleich zu freiem Felodipin aufwiesen . Dies zeigt, dass SLNs, die mit der efferveszenten Dispersionstechnik hergestellt werden, die Bioverfügbarkeit von lipophilen Medikamenten wie Felodipin durch die Verbesserung der Absorption und die Reduzierung des First-Pass-Metabolismus verbessern können .

Proteomikforschung

Dehydro-Felodipin-d3, als primärer markierter Metabolit von Felodipin, wird in der Proteomikforschung eingesetzt . Dieses Forschungsfeld ist entscheidend für das Verständnis der Proteinstruktur und -funktion, was zur Entwicklung neuer therapeutischer Strategien für verschiedene Krankheiten führen kann.

Wirkmechanismus

Target of Action

Dehydro Felodipine-d3, a deuterium labeled variant of Felodipine , primarily targets vascular smooth muscle cells . The main role of these cells is to control the contraction and relaxation of blood vessels. Felodipine, and by extension Dehydro Felodipine-d3, acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation .

Mode of Action

Dehydro Felodipine-d3 interacts with its targets by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction . In addition to binding to L-type calcium channels, Felodipine binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .

Biochemical Pathways

The primary biochemical pathway affected by Dehydro Felodipine-d3 is the calcium signaling pathway. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to the relaxation of the blood vessels, reducing blood pressure and improving blood flow.

Pharmacokinetics

Felodipine, the parent compound of Dehydro Felodipine-d3, is known to have low oral bioavailability due to extensive first-pass metabolism . It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . The introduction of deuterium in Dehydro Felodipine-d3 is expected to affect its pharmacokinetic and metabolic profiles .

Result of Action

The molecular and cellular effects of Dehydro Felodipine-d3’s action primarily involve the relaxation of vascular smooth muscle cells. This results in vasodilation, or the widening of blood vessels, which in turn leads to a decrease in blood pressure . This makes Dehydro Felodipine-d3 effective in the treatment of conditions like hypertension .

Action Environment

The action, efficacy, and stability of Dehydro Felodipine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism and consequently the effectiveness of Dehydro Felodipine-d3 . Additionally, factors such as the patient’s age, liver function, and renal function can also impact the drug’s pharmacokinetics .

Biochemische Analyse

Biochemical Properties

Dehydro Felodipine-d3 interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its structure and the presence of deuterium atoms . The incorporation of deuterium atoms can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Cellular Effects

It is known that the parent compound, Felodipine, influences cell function by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels .

Molecular Mechanism

The parent compound, Felodipine, exerts its effects at the molecular level by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition can lead to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Felodipine, has been used in studies to investigate its effects over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Dehydro Felodipine-d3 in animal models. The parent compound, Felodipine, has been shown to induce autophagy in mouse brains, suggesting potential neuroprotective effects .

Metabolic Pathways

It is known that the parent compound, Felodipine, is metabolized by the liver and excreted in the urine .

Transport and Distribution

The parent compound, Felodipine, is known to be distributed widely in the body and is highly bound to plasma proteins .

Subcellular Localization

The parent compound, Felodipine, is known to act at the cell membrane level, specifically at the L-type calcium channels .

Eigenschaften

IUPAC Name |

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRUBNOOIAHMG-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)